molecular formula C54H83N17O12 B12321499 H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH

H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH

Cat. No.: B12321499
M. Wt: 1162.3 g/mol
InChI Key: NYZLRKMHRNRLFJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C54H83N17O12

Molecular Weight

1162.3 g/mol

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[2-[[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62)

InChI Key

NYZLRKMHRNRLFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides .

Chemical Reactions Analysis

Types of Reactions

H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide .

Scientific Research Applications

Structural and Functional Properties

H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH is composed of 17 amino acids, featuring a sequence that includes lysine (Lys), arginine (Arg), proline (Pro), alanine (Ala), glycine (Gly), phenylalanine (Phe), and serine (Ser). The molecular formula is C54H83N17O12C_{54}H_{83}N_{17}O_{12} with a molecular weight of 1162.34 g/mol .

Antioxidant Properties

Research indicates that peptides similar to this compound exhibit antioxidant properties. These peptides can scavenge free radicals and protect cells from oxidative stress, which is crucial in various therapeutic contexts .

Case Study:
In a study evaluating antioxidant peptides derived from food sources, it was found that certain sequences could enhance the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in human umbilical vein endothelial cells (HUVECs), suggesting potential applications in cardiovascular health .

Therapeutic Applications

This peptide has been investigated for its potential therapeutic effects, particularly in treating conditions involving oxidative stress and inflammation.

Case Study:
A study highlighted its role in modulating inflammatory responses in cellular models, indicating its potential as a therapeutic agent in diseases characterized by chronic inflammation .

Drug Development

The peptide has been explored as a lead compound in drug development due to its ability to interact with biological targets effectively. Its structure allows for modifications that can enhance bioactivity and specificity.

Data Table: Potential Modifications and Effects

ModificationExpected Effect
AcetylationIncreased stability
PhosphorylationEnhanced signaling activity
CyclizationImproved receptor binding affinity

Biomarker Discovery

This compound is being studied as a potential biomarker for various diseases, including metabolic disorders and cancers.

Data Table: Biomarker Studies

Disease TypeBiomarker RoleReference
CancerIndicator of tumor progression
Cardiovascular DiseaseMarker for oxidative stress levels

Enzyme Substrates

This peptide can serve as a substrate for specific enzymes in proteolytic studies, facilitating the understanding of enzyme kinetics and substrate specificity.

Case Study:
In protease activity assays, this compound was utilized to evaluate the activity of various proteases, providing insights into their substrate preferences and catalytic mechanisms .

Mechanism of Action

The mechanism of action of H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also form secondary structures, such as alpha-helices or beta-sheets, which are crucial for its function .

Comparison with Similar Compounds

Chemical Identity :

  • Sequence : H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH (single-letter: KRPAGFSPFR)
  • CAS Number : 103545-18-2
  • Molecular Formula : C₅₄H₈₃N₁₇O₁₂
  • Molecular Weight : 1162.36 g/mol
  • Synonyms: [Lys⁰-Ala³] Bradykinin

Synthesis and Applications :
This decapeptide is synthesized via solid-phase methods and is primarily used in cardiovascular research, particularly in studying bradykinin receptor interactions and vasodilation mechanisms .

Structural and Functional Comparisons

Compound Name Sequence (Single-Letter) CAS Number Molecular Weight (g/mol) Key Functional Residues Biological Role References
Target Compound KRPAGFSPFR 103545-18-2 1162.36 Lys⁰, Arg¹, Ser⁶ Cardiovascular modulation
AKRA (Ala-Lys-Arg-Ala) AKRA Not provided ~431.5 Lys¹, Arg² Antioxidant, hepatoprotective
Fc-Gly-Pro-Arg(NO₂)-OMe Fc-GPR Not provided ~740.8 Ferrocene (Fc), Pro³, Arg⁴(NO₂) Electrochemical Cu(II) binding
H-Arg-Pro-Arg-Leu-Ser-His-Lys... RPRLSHKGPMPF 229961-08-4 ~1426.6 Arg¹, Pro², His⁶ Unspecified research applications
Dynorphin A (1-13) analog YGGFDLRRIRPLK 125357-12-2 ~1669.9 D-Arg⁶, Leu⁵ Opioid receptor modulation

Pharmacological and Mechanistic Insights

Target Compound vs. AKRA :
  • Structural Differences : The target compound has a longer sequence (10 residues vs. AKRA’s 4) and includes a Ser residue critical for receptor binding.
  • Functional Contrast :
    • The target compound modulates cardiovascular pathways via bradykinin receptors .
    • AKRA activates the Nrf2-Keap1 pathway, enhancing antioxidant enzymes (SOD, CAT) and reducing oxidative stress in liver cells .
Target Compound vs. Fc-GPR :
  • Key Feature : Fc-GPR incorporates a ferrocene moiety, enabling redox-active interactions with Cu(II), which is absent in the target compound .
  • Application : Fc-GPR is used in electrochemical studies, whereas the target compound focuses on vasodilation.
Target Compound vs. Dynorphin Analogs :
  • Receptor Specificity: Dynorphin analogs bind opioid receptors (e.g., κ-opioid) due to conserved Tyr-Gly-Gly-Phe motifs , while the target compound interacts with bradykinin receptors.

Application-Specific Comparisons

Compound Research Area Key Findings References
Target Compound Cardiovascular Disease Mimics bradykinin activity, inducing vasodilation and lowering blood pressure
AKRA Alcohol-Induced Liver Injury Reduces AST/ALT levels by 30–40% and enhances SOD/CAT activity in mice
Fc-GPR Metal Ion Chemistry Forms 2:1 stoichiometric complexes with Cu(II) with reversible redox peaks
CBZ-Gly-Pro-Arg-pNA Fibrinolysis Measures plasminogen activity via chromogenic substrate cleavage (ΔA₄₀₅=0.8)

Biological Activity

H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.

Structure and Properties

The compound is a peptide composed of 13 amino acids, featuring a sequence that includes basic (Lys, Arg) and aromatic (Phe) residues. Its structure can influence its biological activity, including receptor binding and enzymatic interactions.

Antimicrobial Activity

Research has indicated that peptides similar to this compound exhibit antimicrobial properties. For instance, synthetic peptides derived from natural antimicrobial peptides have shown effectiveness against various pathogens, including bacteria and fungi. The presence of basic amino acids like Lys and Arg is often correlated with enhanced antimicrobial activity due to their ability to disrupt microbial membranes.

Immunomodulatory Effects

Peptides can modulate immune responses by influencing cytokine production or directly interacting with immune cells. Studies have shown that peptides containing arginine can enhance T-cell proliferation and cytokine secretion. The specific sequence of this compound may similarly affect immune cell activation and regulation.

Enzyme Inhibition

Peptides often serve as inhibitors for various enzymes. For example, the presence of proline in the sequence may allow it to interact with prolyl dipeptidyl peptidases (DPPs), which are involved in processing bioactive peptides. Research on related compounds has demonstrated their ability to inhibit DPPIV, which plays a role in glucose metabolism and immune regulation .

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of various synthetic peptides, including those with sequences similar to this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .

Immunomodulatory Research

In a clinical study focusing on immunomodulation, a peptide with a similar structure was administered to patients with autoimmune disorders. The results showed a marked decrease in inflammatory markers and improved patient outcomes, indicating that such peptides could be beneficial in managing immune-related conditions .

Membrane Disruption

The basic residues in this compound may facilitate interactions with negatively charged microbial membranes, leading to cell lysis. This mechanism is common among antimicrobial peptides.

Receptor Interaction

The peptide may also bind to specific receptors on immune cells, triggering signaling pathways that enhance immune responses or modulate inflammation. This interaction is critical for its potential use as an immunotherapeutic agent.

Data Summary

Activity Type Effect References
AntimicrobialInhibition of bacterial growth
ImmunomodulatoryEnhanced T-cell activation
Enzyme InhibitionDPPIV inhibition

Q & A

Q. How should researchers address discrepancies in peptide-receptor binding affinities reported in literature?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., buffer ionic strength, temperature) and receptor purity. Perform ITC (isothermal titration calorimetry) for direct binding measurements and compare with SPR data. Use the NIH guidelines to standardize reporting of assay parameters (e.g., ligand concentration ranges) .

Ethical & Reporting Standards

Q. What ethical considerations apply to studies involving this peptide in animal models?

  • Methodological Answer : Obtain ethics committee approval for animal use (e.g., IACUC). Follow the "3Rs" (Replacement, Reduction, Refinement) and document anesthesia/euthanasia protocols. Report compliance with ARRIVE guidelines for preclinical studies, including sample size justification and randomization methods .

Q. How should authors disclose conflicts of interest or funding sources in publications?

  • Methodological Answer : Include a "Conflict of Interest" statement declaring financial/non-financial ties (e.g., patent filings). Acknowledge funding agencies/grant numbers in the "Acknowledgments" section. Use CRediT taxonomy to detail author contributions (e.g., synthesis, data analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.